molecular formula C21H19NO3S B4262881 ethyl 4-oxo-3-phenyl-6-(2-thienyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

ethyl 4-oxo-3-phenyl-6-(2-thienyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No. B4262881
M. Wt: 365.4 g/mol
InChI Key: XTRDJZYNWYBXLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-oxo-3-phenyl-6-(2-thienyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, also known as ETPTB, is a synthetic compound with potential pharmacological activity. ETPTB belongs to the class of indole derivatives and has been found to have various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-3-phenyl-6-(2-thienyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves the inhibition of various signaling pathways, including the NF-κB pathway, PI3K/Akt pathway, and MAPK pathway. This compound inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of various genes involved in inflammation and cancer. This compound also inhibits the PI3K/Akt pathway, which is involved in cell survival and proliferation. Moreover, this compound inhibits the MAPK pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the NF-κB pathway. It also inhibits angiogenesis, which is essential for tumor growth and metastasis. This compound has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, this compound has anti-viral activity against various viruses, including influenza virus and HIV-1.

Advantages and Limitations for Lab Experiments

Ethyl 4-oxo-3-phenyl-6-(2-thienyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It has been extensively studied for its potential pharmacological activities, and its mechanism of action has been elucidated. Moreover, it has been found to have anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for drug development. However, this compound also has some limitations for lab experiments. It has poor solubility in water, which can affect its bioavailability. Moreover, its toxicity and pharmacokinetics have not been fully studied, which can limit its clinical application.

Future Directions

Ethyl 4-oxo-3-phenyl-6-(2-thienyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several potential future directions. It can be further studied for its potential pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. Moreover, its toxicity and pharmacokinetics can be further studied to determine its safety and efficacy in clinical trials. Furthermore, its structure can be modified to improve its solubility and bioavailability, making it a more promising candidate for drug development. Finally, this compound can be studied in combination with other drugs to enhance its pharmacological activities and reduce its toxicity.

Scientific Research Applications

Ethyl 4-oxo-3-phenyl-6-(2-thienyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has been extensively studied for its potential pharmacological activities. It has been found to have anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the NF-κB pathway. It also inhibits angiogenesis, which is essential for tumor growth and metastasis. This compound has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, this compound has anti-viral activity against various viruses, including influenza virus and HIV-1.

properties

IUPAC Name

ethyl 4-oxo-3-phenyl-6-thiophen-2-yl-1,5,6,7-tetrahydroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3S/c1-2-25-21(24)20-18(13-7-4-3-5-8-13)19-15(22-20)11-14(12-16(19)23)17-9-6-10-26-17/h3-10,14,22H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRDJZYNWYBXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 4-oxo-3-phenyl-6-(2-thienyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-oxo-3-phenyl-6-(2-thienyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 4-oxo-3-phenyl-6-(2-thienyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 4
ethyl 4-oxo-3-phenyl-6-(2-thienyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 4-oxo-3-phenyl-6-(2-thienyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 6
ethyl 4-oxo-3-phenyl-6-(2-thienyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

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